molecular formula C24H25N3O2 B2927218 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1421498-73-8

3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No. B2927218
CAS RN: 1421498-73-8
M. Wt: 387.483
InChI Key: SSFRSUSXTBQVPO-UHFFFAOYSA-N
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Description

3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one, also known as DPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPP is a member of the aryl ketone family and is a white crystalline solid that is soluble in most organic solvents.

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is not fully understood, but it is believed to involve the inhibition of protein kinase B (Akt) signaling pathway, which plays a critical role in the regulation of cell growth, survival, and metabolism. 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is its potent anticancer activity, making it a promising candidate for the development of new anticancer drugs. 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is also relatively easy to synthesize and can be prepared in large quantities. However, one of the limitations of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one. One area of focus could be the development of new derivatives of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one with improved solubility and pharmacokinetic properties. Another area of focus could be the investigation of the mechanism of action of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one in more detail, with the aim of identifying new targets for drug development. Finally, the potential applications of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one in material science and organic synthesis could be further explored, with the aim of developing new materials and compounds with unique properties.

Synthesis Methods

The synthesis of 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one involves a multi-step process that starts with the reaction of 2-chloro-5-nitropyrazine with 1-(4-bromophenyl)-piperidine. This reaction yields 4-(2-chloro-5-nitro-pyrazin-4-yloxy)-1-(4-bromophenyl)-piperidine, which is then reduced to 4-(2-chloro-5-nitro-pyrazin-4-yloxy)-1-(4-bromophenyl)-piperidine. The final step involves the reaction of 4-(2-chloro-5-nitro-pyrazin-4-yloxy)-1-(4-bromophenyl)-piperidine with benzophenone in the presence of a base to yield 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one.

Scientific Research Applications

3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has been shown to exhibit potent antitumor activity against a range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In material science, 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has been used as a building block in the synthesis of novel polymers and materials with unique optical and electronic properties. In organic synthesis, 3,3-Diphenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has been used as a versatile reagent for the preparation of a variety of functionalized compounds.

properties

IUPAC Name

3,3-diphenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-24(27-15-11-21(12-16-27)29-23-18-25-13-14-26-23)17-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,18,21-22H,11-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFRSUSXTBQVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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